molecular formula C21H17ClF3N5O2 B2367219 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358446-33-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2367219
CAS RN: 1358446-33-9
M. Wt: 463.85
InChI Key: QVLPARZZJXMCGN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClF3N5O2 and its molecular weight is 463.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Development

  • Diverse synthesis techniques have been explored for compounds related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide. For instance, a Ugi four-component reaction has been employed for assembling N-(2-haloaryl)propynamide intermediates, followed by copper-catalyzed tandem reactions, providing access to complex fused tricyclic scaffolds using readily available materials (Y. An et al., 2017).

Potential Therapeutic Applications

  • Some derivatives of triazoloquinoxalines, a class to which this compound belongs, have shown potential as rapid-onset antidepressants. Compounds from this class have been found to reduce immobility in behavioral despair models in rats, suggesting potential as novel antidepressant agents (R. Sarges et al., 1990).

Antagonistic Properties at Adenosine Receptors

  • Certain triazoloquinoxaline derivatives have been identified as potent antagonists at adenosine receptors. This suggests possible applications in areas where modulation of adenosine receptors is beneficial, such as in neurological disorders or in the development of antidepressants (D. Catarzi et al., 2005).

Anticonvulsant Activity

  • Some triazoloquinoxaline derivatives have been evaluated for anticonvulsant activities. In particular, a study found that certain compounds in this class showed significant potency in the maximal electroshock test, with potential applications in treating seizure disorders (Liping Guan et al., 2009).

Antimicrobial Properties

  • Triazoloquinoxalines have been investigated for their antimicrobial properties. Some derivatives have shown potent antibacterial activity, suggesting potential use in developing new antimicrobial agents (M. Badran et al., 2003).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5O2/c1-11(2)18-27-28-19-20(32)29(15-5-3-4-6-16(15)30(18)19)10-17(31)26-14-9-12(21(23,24)25)7-8-13(14)22/h3-9,11H,10H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLPARZZJXMCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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